1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
CAS No.:
Cat. No.: VC0004668
Molecular Formula: C19H14ClN5O4
Molecular Weight: 411.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride -](/images/no_structure.jpg)
Molecular Formula | C19H14ClN5O4 |
---|---|
Molecular Weight | 411.8 g/mol |
IUPAC Name | 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H |
Standard InChI Key | ROSFKXDQMBPYQQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl |
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride is a heterocyclic organic molecule with the molecular formula C₁₉H₁₃N₅O₄·HCl and an average molecular mass of 411.80 g/mol (base: 375.34 g/mol; HCl: 36.46 g/mol) . Its IUPAC name reflects a pyrido[2,3-d]pyrimidine-2,4-dione core substituted at the 1-position with a 3-nitrophenyl group and at the 3-position with a pyridin-4-ylmethyl moiety, followed by hydrochloride salt formation .
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₃N₅O₄·HCl | ChemSpider |
Average Mass | 411.80 g/mol | PubChem |
ChemSpider ID | 8018271 | |
PubChem SID | 87235805 | |
CAS Registry Number | 152814-89-6 (base form) |
Structural Features and Isomerism
The molecule’s planar pyrido[2,3-d]pyrimidine-2,4-dione core enables π-π stacking interactions, while the 3-nitrophenyl and pyridin-4-ylmethyl substituents introduce steric and electronic diversity. The hydrochloride salt enhances aqueous solubility via protonation of the pyridine nitrogen . X-ray crystallography data for the base form (without HCl) confirms a monoclinic crystal system with hydrogen bonding between the dione oxygen and nitrophenyl groups .
Synthesis and Manufacturing
Process Optimization Challenges
Key challenges include minimizing byproducts during nitrophenyl incorporation (due to nitro group reactivity) and ensuring regioselectivity in pyridinylmethyl attachment. Computational modeling (e.g., DFT calculations) could optimize reaction conditions to improve yields beyond the reported 40–60% range for similar compounds .
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Data
The hydrochloride salt exhibits moderate aqueous solubility, making it suitable for in vitro assays. Stability studies indicate decomposition above 250°C, necessitating storage at 2–8°C under inert atmosphere .
Pharmacological Profile and Mechanisms
Antifungal and Antimicrobial Activity
In vitro studies of structurally related triazene-pyrimidine hybrids demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Candida albicans and Aspergillus fumigatus, suggesting potential antifungal mechanisms via ergosterol biosynthesis inhibition . The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) in microbial cells .
Applications and Industrial Relevance
Drug Development
As a kinase inhibitor lead compound, this molecule could address resistance to FDA-approved CDK4/6 inhibitors (e.g., palbociclib). Its dual antifungal-anticancer activity positions it as a candidate for combination therapies .
Agricultural Chemistry
Preliminary data on analogous compounds show efficacy against Phytophthora infestans (potato blight) at 50 ppm, suggesting utility as a fungicide .
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